2-Ethyl-3,4-dimethylpentanoic acid
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Overview
Description
2-Ethyl-3,4-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain carboxylic acid that is primarily known for its use as a lipid-lowering drug. This compound is also referred to as gemfibrozil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,4-dimethylpentanoic acid can be achieved through various organic synthesis methods. One common approach involves the alkylation of isobutane by propylene, followed by subsequent oxidation steps to introduce the carboxylic acid functional group . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize readily available raw materials. The process is designed to be cost-effective and efficient, with high yields and minimal by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of acyl chlorides and subsequent derivatives.
Scientific Research Applications
2-Ethyl-3,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on lipid metabolism and its potential role in regulating cholesterol levels.
Medicine: Primarily used as a lipid-lowering agent to treat hyperlipidemia and reduce the risk of cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The primary mechanism of action of 2-Ethyl-3,4-dimethylpentanoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs). These nuclear receptors regulate the expression of genes involved in lipid metabolism, leading to increased breakdown of fatty acids and reduced synthesis of triglycerides. The compound also enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby lowering overall cholesterol levels.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpentanoic acid: A structurally similar compound with a different alkyl substitution pattern.
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the carboxylic acid functional group
Uniqueness
2-Ethyl-3,4-dimethylpentanoic acid is unique due to its specific branched structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to activate PPARs and regulate lipid metabolism sets it apart from other similar compounds, making it a valuable agent in the treatment of hyperlipidemia and related conditions.
Properties
IUPAC Name |
2-ethyl-3,4-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-8(9(10)11)7(4)6(2)3/h6-8H,5H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUMEXXIFXLLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936716-35-6 |
Source
|
Record name | 2-ethyl-3,4-dimethylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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